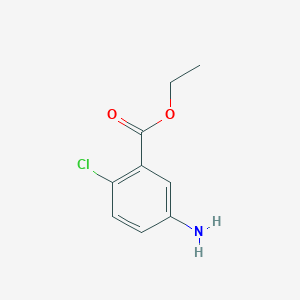

Ethyl 5-amino-2-chlorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-amino-2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMMZRKNONEJAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10530101 | |

| Record name | Ethyl 5-amino-2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10530101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64401-55-4 | |

| Record name | Benzoic acid, 5-amino-2-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64401-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10530101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-amino-2-chlorobenzoate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Ethyl 5-amino-2-chlorobenzoate, a key intermediate in the development of various pharmaceuticals and functional organic materials.

Chemical Structure and Identification

This compound is an aromatic ester. The structure consists of a benzene ring substituted with a chloro group at position 2, an amino group at position 5, and an ethyl ester group at position 1.

IUPAC Name: this compound.[1] Synonyms: 5-Amino-2-chlorobenzoic acid ethyl ester, Benzoic acid, 5-amino-2-chloro-, ethyl ester.[2]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental data.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][3][4] |

| Molecular Weight | 199.63 g/mol | [1][3][4] |

| Predicted Boiling Point | 331.3 ± 22.0 °C | [2] |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water. | [5] |

| Appearance | White to light yellow crystalline solid (based on related compounds).[6] | |

| Storage Conditions | 2-8°C, protect from light.[2] | |

| SMILES | CCOC(=O)C1=C(Cl)C=C(N)C=C1 | [1] |

| InChI | InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3 | [1] |

| InChIKey | OCMMZRKNONEJAO-UHFFFAOYSA-N | [1] |

| CAS Number | 64401-55-4 | [2] |

Spectral Data (Predicted and Reference)

Predicted Mass Spectrometry Data for this compound: [3]

| Adduct | m/z |

| [M+H]⁺ | 200.04729 |

| [M+Na]⁺ | 222.02923 |

| [M-H]⁻ | 198.03273 |

| [M+NH₄]⁺ | 217.07383 |

| [M+K]⁺ | 238.00317 |

¹H NMR Data for 5-Amino-2-chlorobenzoic acid (Precursor) in DMSO-d₆: [7]

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 6.77 | d, J = 8.9 Hz | 1H | Ar-H |

| 7.24 | dd, J = 2.9, 8.9 Hz | 1H | Ar-H |

| 7.62 | d, J = 2.9 Hz | 1H | Ar-H |

| 8.7 | br | 3H | -NH₂, -COOH |

IR Spectrum of 5-Amino-2-chlorobenzoic acid (Precursor): [8] An IR spectrum is available for the precursor, 5-Amino-2-chlorobenzoic acid. Key expected peaks would include N-H stretching from the amino group, C=O stretching from the carboxylic acid, and C-Cl stretching.

Experimental Protocols

The primary method for the synthesis of this compound is the Fischer esterification of 5-amino-2-chlorobenzoic acid. Below is a detailed protocol adapted from the synthesis of a similar isomer.

Synthesis of this compound via Fischer Esterification

This protocol outlines the acid-catalyzed esterification of 5-amino-2-chlorobenzoic acid with ethanol.

Materials:

-

5-Amino-2-chlorobenzoic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 5-amino-2-chlorobenzoic acid (1 equivalent) in an excess of absolute ethanol (e.g., 10-20 equivalents). The ethanol serves as both a reactant and the solvent.

-

Acid Addition: Cool the mixture in an ice bath. Slowly add concentrated sulfuric acid (1.1 equivalents) dropwise to the stirred suspension. The acid acts as a catalyst.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water.

-

Neutralization: Neutralize the acidic solution by slowly adding a 10% aqueous solution of sodium carbonate until the pH is approximately 8. This will precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any remaining salts.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure this compound.

Experimental Workflow Diagram:

Caption: Fischer esterification workflow for synthesis.

Applications in Research and Drug Development

This compound and its derivatives are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry. The presence of multiple functional groups (amino, chloro, and ester) allows for a variety of subsequent chemical transformations, making it a versatile building block for the synthesis of more complex molecules with potential biological activities. For instance, related aminobenzoate derivatives are precursors to a range of therapeutic agents. The structural motif is found in compounds investigated for their activity as enzyme inhibitors and receptor modulators.

Safety Information

Appropriate safety precautions should be taken when handling this compound and the reagents used in its synthesis. Concentrated sulfuric acid is highly corrosive. The reaction should be carried out in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. rsc.org [rsc.org]

- 2. PubChemLite - this compound (C9H10ClNO2) [pubchemlite.lcsb.uni.lu]

- 3. rsc.org [rsc.org]

- 4. 64401-55-4|this compound|BLD Pharm [bldpharm.com]

- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ethyl 5-amino-2-chlorobenzoate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-amino-2-chlorobenzoate is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy. This technical guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its synthesis, and its role as a precursor in the generation of bioactive molecules. A prominent application, the synthesis of quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors, is highlighted, along with a visualization of the EGFR signaling pathway these inhibitors modulate.

Core Compound Information

This compound is an aromatic organic compound containing an amino group, a chlorine atom, and an ethyl ester functional group attached to a benzene ring. These features make it a versatile building block in organic synthesis.

| Property | Value |

| CAS Number | 64401-55-4 |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

| Synonyms | Ethyl-5-amino-2-chlorobenzoate, 5-Amino-2-chlorobenzoic acid ethyl ester, Benzoic acid, 5-amino-2-chloro-, ethyl ester |

| Boiling Point | 331.3±22.0 °C (Predicted)[1] |

| Density | 1.262±0.06 g/cm³ (Predicted)[1] |

| Storage | 2-8°C, protect from light[1] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the Fischer-Speier esterification of its corresponding carboxylic acid, 2-amino-5-chlorobenzoic acid, with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from established methods for the esterification of aminobenzoic acids.[2][3]

Materials:

-

2-amino-5-chlorobenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

10% Sodium carbonate solution

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Hirsch funnel and vacuum flask

-

Beakers and Erlenmeyer flasks

Procedure:

-

In a round-bottom flask, suspend 2-amino-5-chlorobenzoic acid (1 equivalent) in an excess of absolute ethanol (10-20 equivalents). The ethanol serves as both a reactant and the solvent.

-

While stirring, slowly add concentrated sulfuric acid (1.0-1.5 equivalents) dropwise to the suspension. The formation of the hydrogen sulfate salt of the aminobenzoic acid may cause an initial precipitation.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the cooled solution to a beaker containing water (approximately 3 times the volume of the reaction mixture).

-

Neutralize the solution by slowly adding a 10% sodium carbonate solution dropwise until the effervescence of carbon dioxide ceases and the pH is basic (pH > 8).

-

The this compound will precipitate out of the solution as a solid.

-

Collect the crude product by vacuum filtration using a Hirsch funnel, washing with cold water.

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure this compound.

Application in the Synthesis of Bioactive Quinazolines

This compound is a valuable precursor for the synthesis of quinazoline derivatives. The quinazoline scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds, including several approved anti-cancer drugs that act as kinase inhibitors.[4][5][6]

General Synthesis of Quinazolinones

A common strategy involves the cyclization of an anthranilic acid derivative, such as this compound, with a nitrogen source to form the quinazolinone core. The following is a generalized experimental workflow for the synthesis of a quinazolinone, a key intermediate for many bioactive molecules.

Caption: General workflow for the synthesis of a bioactive quinazoline from this compound.

Role in Targeting the EGFR Signaling Pathway

Many quinazoline derivatives synthesized from this compound analogues are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell signaling and a common target in oncology.[4][5][6] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and tumor growth.

The EGFR Signaling Cascade

The EGFR signaling pathway is a complex network that regulates cell growth, survival, proliferation, and differentiation.[4] Upon binding of a ligand, such as Epidermal Growth Factor (EGF), the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.

Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazoline-based drugs.

Quinazoline-based EGFR inhibitors, often synthesized from precursors like this compound, act as competitive inhibitors at the ATP-binding site of the EGFR's intracellular kinase domain. This inhibition blocks the downstream signaling cascades, thereby preventing the cellular responses that lead to tumor growth and survival.

Conclusion

This compound is a fundamentally important building block for the synthesis of a wide range of biologically active molecules. Its utility in the construction of quinazoline-based kinase inhibitors highlights its significance in modern drug discovery and development. The detailed synthetic protocols and an understanding of the biological pathways these synthesized molecules target are crucial for researchers and scientists working at the forefront of medicinal chemistry and oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]

Spectroscopic Profile of Ethyl 5-amino-2-chlorobenzoate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-amino-2-chlorobenzoate, a key intermediate in pharmaceutical and chemical synthesis. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's analytical characteristics.

Molecular and Spectroscopic Data Summary

The spectroscopic data provides a fingerprint for the molecular structure of this compound (C₉H₁₀ClNO₂; Molecular Weight: 199.63 g/mol ).[1][2][3] The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.80 | Singlet (broad) | 2H | -NH₂ |

| 7.95 | Doublet (d) | 1H | Ar-H |

| 7.25 | Doublet of doublets (dd) | 1H | Ar-H |

| 6.50 | Doublet (d) | 1H | Ar-H |

| 4.30 | Quartet (q) | 2H | -O-CH₂-CH₃ |

| 1.35 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Data is based on predicted values and may vary based on experimental conditions.[1]

Table 2: ¹³C NMR Spectroscopic Data

Specific experimentally determined ¹³C NMR data for this compound was not available in the searched resources. General principles of ¹³C NMR suggest that distinct signals would be observed for each of the nine carbon atoms in the molecule, with chemical shifts influenced by their electronic environments.

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3470 | Strong | N-H stretch (asymmetric) |

| ~3370 | Strong | N-H stretch (symmetric) |

| ~1680 | Strong | C=O stretch (ester) |

| ~1590 | Medium | C=C stretch (aromatic) |

| ~760 | Strong | C-Cl stretch |

Data is based on predicted values.[1] The presence of sharp, distinct peaks in these regions is characteristic of the compound's functional groups.

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity | Assignment |

| 199 | High | [M]⁺ (Molecular ion) |

| 154 | Medium | [M-OC₂H₅]⁺ |

| 136 | Medium | [M-CO₂C₂H₅]⁺ |

Fragmentation patterns are predicted and provide insight into the molecule's lability under ionization.[1] The molecular ion peak is a key indicator of the compound's molecular weight.

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] The solution should be filtered into a clean NMR tube to a height of about 4-5 cm.[4]

-

Internal Standard: A small amount of tetramethylsilane (TMS) is typically added to the sample to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[5][6]

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired using a standard proton NMR experiment. Key parameters to set include the spectral width, acquisition time, and number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required.[7] Spectra are generally recorded with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[7]

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied, and the signals are integrated.

Infrared (IR) Spectroscopy

For a solid sample like this compound, several preparation methods can be employed:

-

Thin Solid Film Method:

-

Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile solvent such as methylene chloride or acetone.[8]

-

Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr).[8]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[8]

-

Place the plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[8]

-

-

KBr Pellet Method:

-

Nujol Mull Method:

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

The sample is introduced into the mass spectrometer, often after being vaporized by heating in a vacuum.[11]

-

For volatile compounds, gas chromatography can be coupled with mass spectrometry (GC-MS).

-

Common ionization techniques for small organic molecules include:

-

Electron Impact (EI): The sample molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a radical cation (the molecular ion). This technique often leads to significant fragmentation.[11]

-

Electrospray Ionization (ESI): This is a softer ionization technique, often used with liquid chromatography (LC-MS), that is less likely to cause fragmentation and is suitable for a wider range of compounds.[12][13]

-

-

-

Mass Analysis: The resulting ions are accelerated into a magnetic or electric field where they are separated based on their mass-to-charge (m/z) ratio.[11]

-

Detection: A detector measures the abundance of ions at each m/z value, generating the mass spectrum.[11]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

References

- 1. Buy Ethyl 2-amino-5-chlorobenzoate (EVT-378718) | 63243-75-4 [evitachem.com]

- 2. chemscene.com [chemscene.com]

- 3. FCKeditor - Resources Browser [nstu.ru]

- 4. benchchem.com [benchchem.com]

- 5. web.mit.edu [web.mit.edu]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. webassign.net [webassign.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Synthesis of Ethyl 5-amino-2-chlorobenzoate from 2-amino-5-chlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Ethyl 5-amino-2-chlorobenzoate, a valuable intermediate in the pharmaceutical and chemical industries. This document details established experimental protocols, presents key quantitative data, and illustrates the synthetic workflow.

Introduction

This compound is an aromatic ester that serves as a crucial building block in the synthesis of a variety of more complex molecules, including pharmacologically active compounds. Its structure, featuring an amino group, a chloro substituent, and an ethyl ester moiety, offers multiple reaction sites for further chemical modifications. This guide outlines two primary methods for its synthesis from 2-amino-5-chlorobenzoic acid: the classic Fischer-Speier esterification and a method utilizing thionyl chloride.

Physicochemical Data

A summary of the physical and chemical properties of the starting material and the final product is provided below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Solubility |

| 2-Amino-5-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | 184-188 | White to off-white crystalline powder | Soluble in ethanol, sparingly soluble in water |

| This compound | C₉H₁₀ClNO₂ | 199.63 | Not available | Expected to be a solid | Soluble in organic solvents (e.g., ethanol, dichloromethane), limited solubility in water[1] |

Experimental Protocols

Two effective methods for the synthesis of this compound are detailed below.

Method 1: Fischer-Speier Esterification

This acid-catalyzed esterification is a common and effective method for the synthesis of esters from carboxylic acids and alcohols. The reaction is reversible and is typically driven to completion by using an excess of the alcohol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-5-chlorobenzoic acid (1.0 equivalent) in absolute ethanol (10-20 equivalents). The ethanol serves as both a reactant and the solvent.

-

Acid Catalyst Addition: With continuous stirring, slowly add concentrated sulfuric acid (H₂SO₄) (at least 1.0 equivalent) to the suspension. The amino group of the starting material will be protonated by the strong acid, necessitating a stoichiometric amount of the catalyst.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Slowly pour the cooled reaction mixture into a beaker containing ice-cold water. Neutralize the acidic solution by the dropwise addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 8. This will deprotonate the amino group and precipitate the ester.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any remaining salts.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure this compound.

Method 2: Esterification using Thionyl Chloride

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with the alcohol to form the ester. This method is often faster and can lead to higher yields.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 2-amino-5-chlorobenzoic acid (1.0 equivalent) in absolute ethanol (10-15 equivalents).

-

Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.1-1.2 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-3 hours.

-

Solvent Removal: After the reaction is complete, remove the excess ethanol and thionyl chloride under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude ester by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Synthetic Workflow and Logic

The general workflow for the synthesis and purification of this compound is depicted below.

Quantitative Data Summary

The following table summarizes expected quantitative data for the synthesis of this compound. Yields are based on analogous reactions and may vary depending on the specific reaction conditions and scale.

| Method | Starting Material | Key Reagents | Typical Reaction Time | Expected Yield (%) | Purity (%) |

| Fischer Esterification | 2-Amino-5-chlorobenzoic acid | Ethanol, H₂SO₄ | 4-6 hours | 70-85 | >95 (after recrystallization) |

| Thionyl Chloride | 2-Amino-5-chlorobenzoic acid | Ethanol, SOCl₂ | 2-3 hours | 85-95 | >98 (after purification) |

Note: The provided yield and purity data are estimates based on similar esterification reactions and should be considered as a general guide. Actual results may vary.

Conclusion

The synthesis of this compound from 2-amino-5-chlorobenzoic acid can be reliably achieved through either Fischer-Speier esterification or by using thionyl chloride. The choice of method may depend on the desired reaction time, available reagents, and required purity of the final product. Both methods, when followed by appropriate work-up and purification procedures, can provide the target compound in good to excellent yields, suitable for further use in research and development.

References

Physical properties of Ethyl 5-amino-2-chlorobenzoate (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-2-chlorobenzoate is a chemical compound of interest in the fields of organic synthesis and medicinal chemistry. As a derivative of aminobenzoic acid, it serves as a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding its fundamental physical properties, such as melting point and solubility, is crucial for its application in research and development, particularly in areas like reaction condition optimization, purification, and formulation development. This guide provides a detailed overview of the known physical properties of this compound, the experimental methodologies for their determination, and a relevant biological context.

Core Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₀ClNO₂[1] |

| Molecular Weight | 199.63 g/mol [1] |

| Melting Point | 84.35 °C |

| Water Solubility | 412.82 mg/L |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard methodologies for measuring the melting point and solubility of organic compounds like this compound.

Melting Point Determination: Capillary Method

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a widely used and reliable technique for determining the melting point.

Principle: A small, finely powdered sample of the compound is packed into a thin-walled capillary tube and heated in a controlled manner. The temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded as the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry this compound is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.

-

Measurement in Mel-Temp Apparatus:

-

The packed capillary tube is placed in the sample holder of the Mel-Temp apparatus.

-

The heating rate is adjusted. A rapid heating rate can be used for an initial approximate determination.

-

For an accurate measurement, the heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid has turned into a clear liquid (completion of melting) are recorded.

-

-

Measurement using a Thiele Tube:

-

The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

The thermometer and attached capillary tube are suspended in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

The side arm of the Thiele tube is gently heated with a Bunsen burner to create convection currents for uniform heating.

-

The melting range is observed and recorded as described above.

-

Solubility Determination: Shake-Flask Method

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The shake-flask method is a classical and robust technique for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached, meaning the solution is saturated. The concentration of the dissolved compound in the filtered or centrifuged supernatant is then determined analytically.

Apparatus:

-

Flasks with stoppers

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath

-

Filtration or centrifugation equipment

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Sample Preparation: An excess amount of this compound is weighed and added to a flask containing a known volume of the solvent (e.g., water).

-

Equilibration: The flask is sealed and placed in a constant temperature bath on an orbital shaker or with a magnetic stirrer. The mixture is agitated for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. A sample of the supernatant is then carefully removed and clarified by filtration (using a filter that does not adsorb the solute) or centrifugation to remove all undissolved particles.

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method. A calibration curve prepared with standard solutions of known concentrations is typically used for quantification.

Synthesis and Biological Relevance

Synthesis Workflow

This compound is commonly synthesized via the esterification of 5-amino-2-chlorobenzoic acid. This reaction involves treating the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Caption: A typical workflow for the synthesis of this compound.

Allosteric Modulation of the A1 Adenosine Receptor

Derivatives of Ethyl 2-amino-5-chlorobenzoate have been investigated for their activity as allosteric modulators of the A1 adenosine receptor. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (adenosine) binds. This binding can enhance (positive allosteric modulation, PAM) or inhibit (negative allosteric modulation, NAM) the receptor's response to the endogenous ligand.

Caption: Allosteric modulation of the A1 adenosine receptor.

References

Ethyl 5-amino-2-chlorobenzoate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Ethyl 5-amino-2-chlorobenzoate, a chemical compound utilized in various research and development applications. The following sections detail the hazardous properties, handling procedures, and emergency responses associated with this compound, ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] It is crucial to understand its potential health effects to mitigate risks. The primary hazards are skin, eye, and respiratory irritation.[1]

GHS Classification:

| Classification | Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity (single exposure) | Category 3 (Target Organs: Respiratory system) |

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

H411: Toxic to aquatic life with long lasting effects.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| Molecular Formula | C₉H₁₀ClNO₂[2][4][5][6] |

| Molecular Weight | 199.63 g/mol [2][4][7] |

| Purity | ≥98%[4] |

| Appearance | Not explicitly stated in search results |

| Melting Point | 88 - 90 °C (for the related compound Ethyl 4-aminobenzoate)[8] |

| Storage Temperature | 4°C, protect from light[4] or room temperature in an inert atmosphere.[2] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimizing exposure and ensuring laboratory safety.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber), and a lab coat.[1][3]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced, particularly when dusts are generated.[1][8]

Handling Procedures

-

Wash hands and any exposed skin thoroughly after handling.[1][3][9]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][3]

-

Do not get in eyes, on skin, or on clothing.[1]

-

Avoid dust formation.[1]

Storage Conditions

-

Store at 4°C and protect from light.[4] Alternatively, store at room temperature in a dark place under an inert atmosphere.[2]

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][9]

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][3][9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3][9]

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[9] Never give anything by mouth to an unconscious person.[9]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment as required. Ensure adequate ventilation. Avoid dust formation.[1] Evacuate personnel to safe areas.

-

Environmental Precautions: Should not be released into the environment.[1][3]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[1] Avoid generating dust.[3] Clean the affected area thoroughly.

Experimental Protocols

Detailed experimental protocols for the use of this compound were not available in the safety-focused documents reviewed. Researchers should consult relevant scientific literature for specific methodologies and adapt them in accordance with the safety precautions outlined in this guide.

Visual Safety Guides

The following diagrams illustrate key safety and handling workflows.

Caption: Figure 1: General workflow for safely handling this compound.

Caption: Figure 2: Decision flow for responding to an accidental exposure.

References

- 1. fishersci.com [fishersci.com]

- 2. FCKeditor - Resources Browser [nstu.ru]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. chemscene.com [chemscene.com]

- 5. aobchem.com [aobchem.com]

- 6. PubChemLite - this compound (C9H10ClNO2) [pubchemlite.lcsb.uni.lu]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

A Technical Guide to Sourcing High-Purity Ethyl 5-amino-2-chlorobenzoate for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Ethyl 5-amino-2-chlorobenzoate (CAS No. 64401-55-4) is a key building block and chemical intermediate used in the synthesis of a range of compounds, particularly in the pharmaceutical and fine chemical industries.[1][2] Its utility in the creation of complex molecules necessitates the use of high-purity starting material to ensure reaction efficiency, minimize side-product formation, and guarantee the integrity of the final product. This guide provides an overview of commercial suppliers, critical quality control parameters, and recommended protocols for the qualification of this reagent.

Commercial Availability and Supplier Landscape

A variety of chemical suppliers offer this compound, often with purities advertised at 95% or higher.[3][4] These suppliers range from large, well-known chemical houses to more specialized custom synthesis providers. When selecting a supplier, it is crucial to look beyond the catalog specifications and inquire about the availability of batch-specific Certificates of Analysis (CoA), analytical data (e.g., HPLC, NMR spectra), and information on their quality management systems.

Table 1: Representative Commercial Suppliers of this compound

| Supplier | Advertised Purity | Available Quantities | Notes |

| BLD Pharm | --- | --- | Provides access to NMR, HPLC, LC-MS, and other analytical data.[5] |

| ChemScene | ≥98% | --- | Offers custom synthesis and commercial production services.[6] |

| CymitQuimica | 95% | 250mg, 1g, 5g | Distributes for Apollo Scientific; products intended for lab use.[3] |

| EvitaChem | --- | --- | Provides detailed chemical properties and synonyms.[7] |

| LEAPChem | --- | --- | Specializes in fine chemicals for R&D and bulk manufacturing.[8] |

Note: This table is not exhaustive and is intended to represent a sample of suppliers. Researchers should conduct their own due diligence.

Key Quality Control Parameters

For critical applications, relying solely on a supplier's CoA is insufficient. An independent, in-house quality control assessment is paramount to mitigate the risks associated with batch-to-batch variability.[4]

Table 2: Critical Quality Attributes for this compound

| Parameter | Typical Specification | Significance | Recommended Analytical Techniques |

| Identity | Conforms to reference spectra | Confirms the correct chemical structure | ¹H NMR, ¹³C NMR, MS, FTIR |

| Purity (Assay) | ≥97% (application dependent) | Ensures the concentration of the active molecule and quantifies impurities | HPLC, GC-MS, qNMR |

| Appearance | White to off-white or light yellow powder | Indicates potential degradation or gross contamination | Visual Inspection |

| Moisture Content | ≤ 0.5% | Excess water can negatively impact reaction stoichiometry and stability | Karl Fischer Titration |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane) | Confirms physical property for reaction and formulation development | Benchtop Solubility Test |

| Storage | Store in a cool, dark, and dry place under an inert atmosphere | Compound can be sensitive to light and moisture | [6][9] |

Experimental Protocols: In-House Qualification of a New Batch

The following protocols outline a general workflow for the analytical qualification of a newly received batch of this compound.

3.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of non-volatile compounds and separating the main component from process-related impurities.[4]

-

Instrumentation: HPLC system equipped with a UV detector.[4]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV at a wavelength determined by a UV scan of the analyte (e.g., 230 nm).[4]

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at approximately 1 mg/mL. Dilute to a working concentration of ~50 µg/mL with the mobile phase.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

3.2. Proton NMR (¹H NMR) for Identity Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of the compound.

-

Instrumentation: NMR Spectrometer (e.g., 300 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

Analysis: Acquire the ¹H NMR spectrum. The resulting chemical shifts, splitting patterns, and integrations should be consistent with the known structure of this compound.

Visualized Workflows

4.1. Supplier and Batch Qualification Workflow

The process of selecting a supplier and qualifying a new chemical batch involves several logical steps to ensure the material is fit for its intended purpose.

Caption: A logical workflow for supplier selection and initial batch qualification.

4.2. In-House Analytical QC Workflow

A multi-faceted analytical approach is crucial for thoroughly assessing the quality of a received chemical batch before its use in critical experiments.

Caption: An experimental workflow for the in-house quality control of this compound.

References

- 1. Ethyl 2-amino-5-chlorobenzoate | High Purity [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. 64401-55-4|this compound|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. Buy Ethyl 2-amino-5-chlorobenzoate (EVT-378718) | 63243-75-4 [evitachem.com]

- 8. echemi.com [echemi.com]

- 9. FCKeditor - Resources Browser [nstu.ru]

Unlocking the Therapeutic Potential of Ethyl 5-amino-2-chlorobenzoate Derivatives: A Technical Guide for Researchers

An In-depth Exploration of Synthesis, Biological Activity, and Drug Development Applications

Ethyl 5-amino-2-chlorobenzoate and its derivatives are emerging as a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential research applications of these compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new molecular entities.

Core Synthetic Strategies

The fundamental structure of this compound serves as a key building block for the synthesis of a variety of heterocyclic compounds, primarily through modifications of its amino and ester functional groups. The most prevalent derivatives include quinazolines, benzothiazoles, and other related heterocyclic systems.

A general synthetic workflow for the derivatization of this compound is outlined below. This typically involves initial acylation or reaction at the amino group, followed by cyclization to form the desired heterocyclic ring system.

Experimental Protocol: Synthesis of Quinazoline Derivatives

This protocol describes a general two-step synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from an appropriate 2-amino-chlorobenzoic acid derivative.

Step 1: Formation of the Benzoxazinone Intermediate

-

Suspend the 2-amino-chlorobenzoic acid (1 equivalent) in pyridine.

-

Add the desired acyl chloride (1.1 equivalents) dropwise while maintaining the temperature at 0-5°C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Pour the reaction mixture into ice-cold water.

-

Filter the precipitate, wash with a dilute sodium bicarbonate solution, and then with water.

-

Dry the crude product to obtain the 2-substituted-4H-benzo[d][1][2]oxazin-4-one.

Step 2: Formation of the Quinazolinone

-

Reflux a mixture of the benzoxazinone intermediate (1 equivalent) and a primary amine (1.2 equivalents) in glacial acetic acid for 6-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into crushed ice.

-

Neutralize with a suitable base (e.g., ammonia solution).

-

Filter the resulting solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2,3-disubstituted quinazolin-4(3H)-one.

Anticancer Applications: Targeting EGFR Signaling

Derivatives of this compound, particularly quinazoline-based compounds, have shown significant promise as anticancer agents through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.

EGFR Signaling Pathway and Inhibition

The binding of epidermal growth factor (EGF) to EGFR triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell growth, proliferation, and survival. Quinazoline derivatives can act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking these downstream signals.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of various this compound derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Compound ID | Derivative Type | Cell Line | IC50 (µM) | Reference |

| N5a | Hydrazine-1-carbothioamide | A549 (Lung) | 1.23 ± 0.11 | [3] |

| HepG2 (Liver) | 2.45 ± 0.18 | [3] | ||

| HCT-116 (Colon) | 3.12 ± 0.25 | [3] | ||

| Erlotinib | (Reference Drug) | A549 (Lung) | 4.56 ± 0.32 | [3] |

| HepG2 (Liver) | 6.78 ± 0.51 | [3] | ||

| HCT-116 (Colon) | 8.12 ± 0.63 | [3] | ||

| Benzothiazole A | 2-substituted benzothiazole | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [4] |

| Benzothiazole B | 2-substituted benzothiazole | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Anti-inflammatory Properties: COX Enzyme Inhibition

Certain benzothiazole derivatives synthesized from this compound precursors exhibit potent anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.

Quantitative Data: In Vitro and In Vivo Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives has been quantified through both in vitro enzyme inhibition assays and in vivo models.

| Compound ID | Derivative Type | Assay | Activity | Reference |

| 2c | Benzo[d]thiazol analog | COX-2 Inhibition | IC50: 0.28 µM | [5] |

| 2d | Benzo[d]thiazol analog | COX-2 Inhibition | IC50: 0.77 µM | [5] |

| 2g | Benzo[d]thiazol analog | COX-2 Inhibition | IC50: 0.45 µM | [5] |

| Bt2 | 5-chloro-1,3-benzothiazole-2-amine | Carrageenan-induced paw edema | Significant reduction in edema | [1] |

| Bt7 | 6-methoxy-1,3-benzothiazole-2-amine | Carrageenan-induced paw edema | Significant reduction in edema | [1] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.

-

Animal Grouping: Divide rats into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the synthesized compounds.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before inducing inflammation.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Applications

Derivatives of 2-amino-5-chlorobenzothiazole, which can be synthesized from precursors related to this compound, have demonstrated notable antifungal and antibacterial activities.

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically assessed by determining the zone of inhibition in agar diffusion assays or the minimum inhibitory concentration (MIC) in broth dilution methods.

| Compound ID | Derivative Type | Microorganism | Zone of Inhibition (mm) | Reference |

| 2 | Ester derivative | Candida glabrata | 11 | [6] |

| Aspergillus niger | 13 | [6] | ||

| 3 | Hydrazide derivative | Candida glabrata | 14 | [6] |

| Aspergillus niger | 16 | [6] | ||

| 4 | 1,3,4-oxadiazole-2-thiol derivative | Candida glabrata | 18 | [6] |

| Aspergillus niger | 20 | [6] | ||

| Fluconazole | (Reference Drug) | Candida glabrata | 25 | [6] |

| Aspergillus niger | 28 | [6] |

Experimental Protocol: Agar Well Diffusion Method for Antifungal Activity

This method is commonly used to evaluate the antifungal activity of chemical compounds.

-

Media Preparation: Prepare Sabouraud Dextrose Agar (SDA) and pour it into sterile Petri plates.

-

Inoculation: Aseptically spread a standardized fungal spore suspension over the surface of the agar plates.

-

Well Preparation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at various concentrations) into the wells. Include a solvent control and a standard antifungal agent (e.g., fluconazole).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 28°C) for 48-72 hours.

-

Measurement: Measure the diameter of the zone of inhibition around each well.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with a broad spectrum of biological activities. The synthetic versatility of the parent molecule allows for the generation of diverse chemical libraries for screening against various therapeutic targets. The data presented in this guide highlight the potential of these derivatives as anticancer, anti-inflammatory, and antimicrobial agents. Further research, including lead optimization, detailed mechanistic studies, and in vivo efficacy and safety profiling, is warranted to fully elucidate the therapeutic potential of this chemical scaffold. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers embarking on the exploration of this exciting area of drug discovery.

References

- 1. researchhub.com [researchhub.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Review of Ethyl 5-amino-2-chlorobenzoate and Its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-2-chlorobenzoate and its analogs represent a privileged scaffold in medicinal chemistry, serving as versatile intermediates in the synthesis of a wide array of pharmacologically active compounds.[1] The structural motif, characterized by a substituted aminobenzoic acid core, is a key building block in the development of therapeutic agents targeting a range of diseases, including cancer, inflammation, and microbial infections. This technical guide provides an in-depth review of the synthesis, biological activities, and therapeutic potential of this compound and its structurally related analogs. The content herein is curated to provide researchers, scientists, and drug development professionals with a comprehensive resource, complete with detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its analogs typically involves standard organic chemistry transformations. A common and efficient method for the esterification of the parent carboxylic acid is the Fischer esterification.

Experimental Protocol: Synthesis of Ethyl 4-amino-2-chlorobenzoate via Fischer Esterification

This protocol details the synthesis of an isomer of the title compound and is representative of the general approach.

Materials:

-

4-Amino-2-chlorobenzoic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Ice-salt bath

Procedure:

-

Reaction Setup: Suspend 4-Amino-2-chlorobenzoic acid (0.0266 mol) in absolute ethanol (50 mL) in a round-bottom flask and cool the mixture to -15°C in an ice-salt bath.[2]

-

Acid Addition: Slowly add concentrated sulfuric acid (0.032 mol) dropwise to the stirred mixture, ensuring the temperature remains below -10°C.[2] The addition of sulfuric acid may cause the precipitation of the hydrogen sulfate salt of the aminobenzoic acid.[3]

-

Reflux: After the addition is complete, stir the reaction mixture at 40°C for 30 minutes. Then, increase the temperature and reflux the mixture for 3 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

Work-up and Purification:

-

After reflux, cool the reaction mixture and filter the resulting precipitate.[2]

-

Wash the precipitate with distilled water to remove excess sulfuric acid.[2]

-

Neutralize the filtrate by dropwise addition of a 10% sodium carbonate solution until the evolution of carbon dioxide ceases and the pH is above 8.[3]

-

Collect the precipitated ester by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to yield the pure ethyl 4-amino-2-chlorobenzoate.[2]

-

Biological Activities and Therapeutic Applications

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity: EGFR Inhibition

A significant area of investigation for aminobenzoic acid analogs has been their potential as anticancer agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation and survival; its dysregulation is a key driver in various cancers.[4]

A recent study investigated a series of 4-amino-3-chloro benzoate ester derivatives for their ability to inhibit EGFR. The hydrazine-1-carbothioamide derivative, designated as N5a , emerged as a particularly potent compound.[4][5] In vitro studies demonstrated its superior cytotoxic effects against human lung (A549), liver (HepG2), and colon (HCT-116) cancer cell lines when compared to the established EGFR inhibitor, Erlotinib.[4][5] Furthermore, compound N5a exhibited strong inhibitory activity against the EGFR tyrosine kinase, suggesting a clear mechanism for its anticancer properties.[4][5]

Table 1: Comparative Cytotoxicity Data (IC₅₀, µM) [4]

| Compound | A549 (Lung Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |

| N5a | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 |

| Erlotinib | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 |

Lower IC₅₀ values indicate higher cytotoxic potency.

Table 2: Comparative EGFR Kinase Inhibitory Activity (IC₅₀, µM) [4]

| Compound | EGFR Tyrosine Kinase |

| N5a | 0.58 ± 0.04 |

| Erlotinib | 0.95 ± 0.07 |

Lower IC₅₀ values indicate greater inhibitory activity.

The mechanism of action for the anticancer activity of these compounds is believed to be the induction of apoptosis. Compound N5a was found to activate caspase-3 and caspase-8, key executioner and initiator caspases, respectively, thereby inducing the extrinsic apoptotic pathway.[5][6]

The following diagrams illustrate the EGFR signaling cascade and the extrinsic apoptosis pathway, highlighting the points of intervention for compounds like N5a .

Caption: EGFR Signaling Pathway and Inhibition by Analogs.

Caption: Extrinsic Apoptosis Pathway Induced by Analogs.

Experimental Protocols for Anticancer Activity Evaluation

This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Human cancer cell lines (e.g., A549, HepG2, HCT-116)

-

96-well plates

-

Culture medium

-

Test compounds (e.g., 4-amino-3-chloro benzoate ester derivatives) and standard drug (e.g., Erlotinib)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed human cancer cell lines in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[4]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds or the standard drug and incubate for 72 hours.[4]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[4]

-

Formazan Solubilization: Dissolve the resulting formazan crystals by adding 100 µL of a solubilization solution.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

This assay measures the ability of the compounds to inhibit the enzymatic activity of EGFR.

Materials:

-

Recombinant EGFR enzyme

-

Specific substrate (e.g., a synthetic peptide)

-

ATP

-

Kinase assay buffer

-

Test compounds and standard drug

-

Detection reagents (e.g., phospho-specific antibody)

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the EGFR enzyme, a specific substrate, and ATP in a kinase assay buffer.[4]

-

Compound Addition: Add the test compounds or the standard drug to the reaction mixture at various concentrations.[4]

-

Kinase Reaction: Initiate the kinase reaction by the addition of ATP and incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[4]

-

Signal Detection: Quantify the amount of phosphorylated substrate using an appropriate detection method, such as an antibody-based assay (e.g., ELISA or TR-FRET).[4]

-

Data Analysis: Calculate the percentage of inhibition of EGFR activity for each compound concentration and determine the IC₅₀ value.

This assay quantifies the activation of key apoptosis-mediating enzymes.

Materials:

-

Treated cell lysates

-

Caspase-3 and Caspase-8 specific fluorogenic or colorimetric substrates (e.g., Ac-DEVD-pNA for Caspase-3)

-

Assay buffer

-

Microplate reader (fluorometer or spectrophotometer)

Procedure:

-

Cell Lysis: Lyse the treated and untreated cells to release cellular contents, including caspases.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with the specific caspase substrate and assay buffer.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[1]

-

Signal Measurement: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader.[1]

-

Data Analysis: Compare the signal from treated samples to untreated controls to determine the fold-increase in caspase activity.

Anti-inflammatory Activity

Preliminary studies on benzoic acid derivatives have shown promise in targeting key inflammatory pathways.[4] Certain derivatives have been observed to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.[4] A widely used in vivo model to assess anti-inflammatory potential is the carrageenan-induced paw edema assay in rats.

Principle: Carrageenan is a phlogistic agent that induces a localized inflammatory response characterized by edema when injected into the sub-plantar tissue of a rat's hind paw.[7] The anti-inflammatory effect of a test compound is measured by its ability to reduce this swelling.[7]

Materials:

-

Wistar rats

-

Carrageenan (1% suspension in saline)

-

Test compounds and standard drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize Wistar rats to laboratory conditions for at least one week. Divide the animals into control, standard, and test groups.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30 to 60 minutes before the carrageenan injection. The control group receives only the vehicle.[7][8]

-

Induction of Edema: Inject 100 µl of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[8]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.[8]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Antifungal Activity

Derivatives of 2-aminobenzoic acid have also been investigated for their antifungal properties. Studies have shown that some of these compounds exhibit activity against clinically relevant fungal pathogens like Candida albicans.

Table 3: Antifungal Activity of 2-Aminobenzoic Acid Derivatives against Candida albicans [9]

| Compound | MIC (µg/mL) |

| Compound 1 | 70 |

| Compound 2 | 70 |

| Compound 3 | >100 |

| Compound 4 | >100 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.

Materials:

-

Fungal strain (e.g., Candida albicans)

-

96-well microtiter plates

-

Culture medium (e.g., RPMI-1640)

-

Test compounds

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension in the culture medium.

-

Compound Dilution: Prepare serial dilutions of the test compounds in the culture medium in the wells of a 96-well plate.

-

Inoculation: Add the fungal inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the absorbance at a specific wavelength.[10]

Pharmacokinetics

Understanding the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of new chemical entities is crucial for their development as drugs. While specific pharmacokinetic data for this compound and its direct analogs are not extensively published, the general approach to studying the pharmacokinetics of such small molecules involves in vitro and in vivo assays.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a test compound after administration to rats.

Materials:

-

Sprague-Dawley rats

-

Test compound formulation (for oral or intravenous administration)

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Dosing: Administer the test compound to a group of rats at a specific dose via the desired route (e.g., oral gavage or intravenous injection).

-

Blood Sampling: Collect blood samples from the rats at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

-

Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.[11][12] This typically involves protein precipitation or liquid-liquid extraction to isolate the compound from the plasma matrix.[13]

-

Analyze the plasma samples using the developed LC-MS/MS method to determine the concentration of the test compound at each time point.

-

-

Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t₁/₂)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Conclusion

This compound and its analogs constitute a valuable class of compounds with significant potential in drug discovery and development. Their synthetic accessibility and the diverse range of biological activities, including potent anticancer, anti-inflammatory, and antifungal effects, make them an attractive scaffold for medicinal chemists. The data and protocols presented in this technical guide provide a solid foundation for researchers to further explore the therapeutic applications of this promising chemical series. Future work should focus on lead optimization to enhance potency and selectivity, as well as comprehensive preclinical studies to fully elucidate the pharmacokinetic and toxicological profiles of novel analogs.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reviberoammicol.com [reviberoammicol.com]

- 11. bioxpedia.com [bioxpedia.com]

- 12. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the esterification of 2-amino-5-chlorobenzoic acid to Ethyl 5-amino-2-chlorobenzoate

Application Note: Protocol for the Esterification of 2-Amino-5-chlorobenzoic Acid

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 2-amino-5-chlorobenzoate via the Fischer esterification of 2-amino-5-chlorobenzoic acid. This method utilizes ethanol as both a reagent and a solvent in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The protocol is designed for researchers in organic synthesis and drug development, offering a straightforward and efficient procedure for producing this valuable chemical intermediate. Included are the reaction mechanism, a step-by-step experimental procedure, purification methods, characterization data, and a summary of quantitative parameters.

Note on Nomenclature: The esterification of 2-amino-5-chlorobenzoic acid with ethanol yields Ethyl 2-amino-5-chlorobenzoate . The substituent positions (2-amino and 5-chloro) on the aromatic ring do not change during this reaction.

Introduction

Ethyl 2-amino-5-chlorobenzoate is a key building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] The most common and direct method for its preparation is the Fischer-Speier esterification. This reaction involves heating a carboxylic acid with an excess of an alcohol in the presence of an acid catalyst.[2][3] The reaction is an equilibrium process; therefore, conditions are optimized to favor product formation. According to Le Châtelier's principle, using a large excess of the alcohol (ethanol) shifts the equilibrium towards the ester.[2][3]

A critical consideration for this specific substrate is the presence of the basic amino group (-NH₂), which reacts with the acid catalyst to form an ammonium salt.[2] Consequently, a stoichiometric or greater amount of the acid catalyst is required to ensure enough acid is available to protonate the carbonyl group of the carboxylic acid, which is the rate-determining step of the reaction.[2]

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of Ethyl 2-amino-5-chlorobenzoate from 2-amino-5-chlorobenzoic acid.

2.1 Materials and Equipment

-

Reagents:

-

2-Amino-5-chlorobenzoic acid (C₇H₆ClNO₂)

-

Absolute Ethanol (C₂H₅OH), 200 proof

-